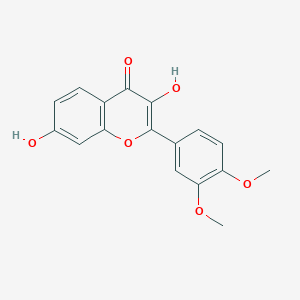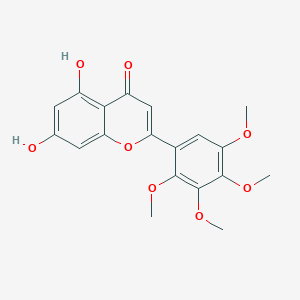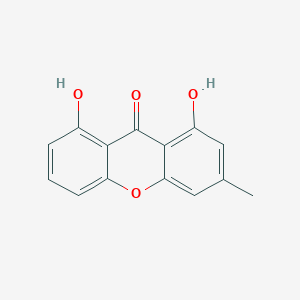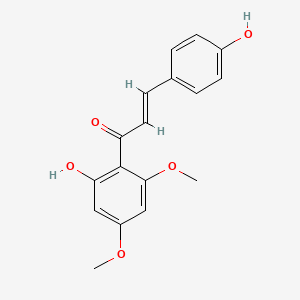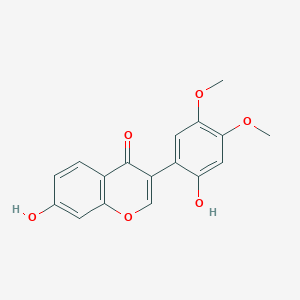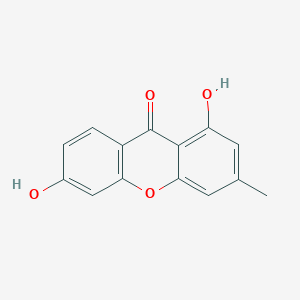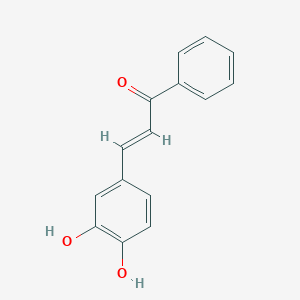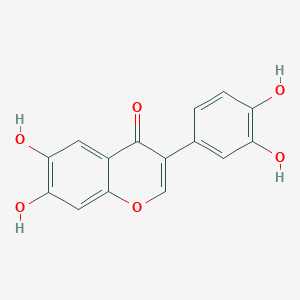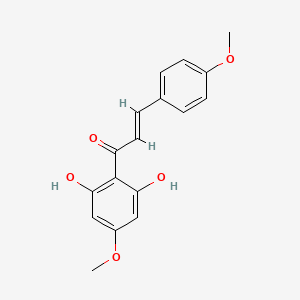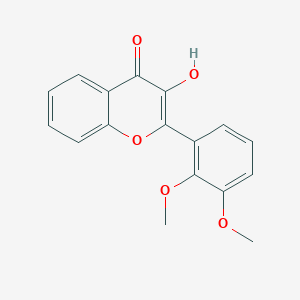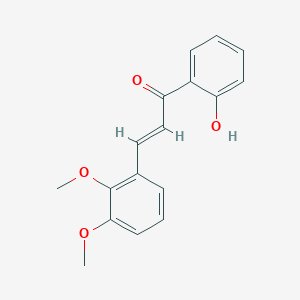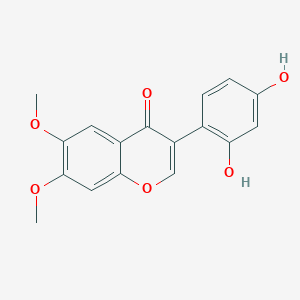![molecular formula C22H22O10 B600419 5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one CAS No. 20486-36-6](/img/structure/B600419.png)
5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a naturally occurring flavonoid glycoside. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is commonly found in various plants and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves the glycosylation of a flavonoid aglycone with a glucopyranosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucopyranosyl donor. The reaction is carried out in anhydrous conditions at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources, followed by purification using chromatographic techniques. The extraction process includes steps such as maceration, filtration, and solvent evaporation. The purified compound is then crystallized to obtain a high-purity product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroflavonoids.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride; typically in methanol or ethanol.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as pyridine.
Major Products
Oxidation: Quinones
Reduction: Dihydroflavonoids
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of natural health products and cosmetics due to its antioxidant properties
Mechanism of Action
The mechanism of action of 5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling.
Comparison with Similar Compounds
Similar Compounds
Kaempferol 3-O-β-D-glucopyranoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin 3-O-β-D-glucopyranoside: Known for its strong antioxidant activity and potential anticancer effects.
Phenyl β-D-glucopyranoside: Exhibits anti-inflammatory and anticancer activities
Uniqueness
5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and higher stability compared to other flavonoid glycosides .
Properties
CAS No. |
20486-36-6 |
|---|---|
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.40 |
Synonyms |
Genkwanin-4'-O-β-D-glucopyranoside; 2-[4-(β-D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one; Campylospermoside A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


